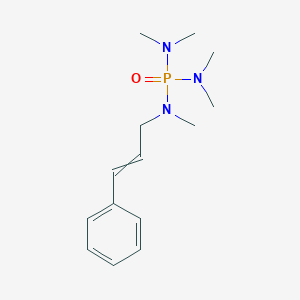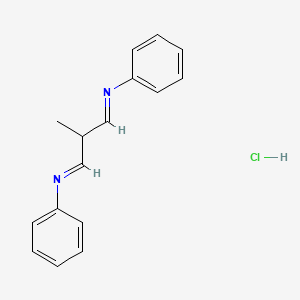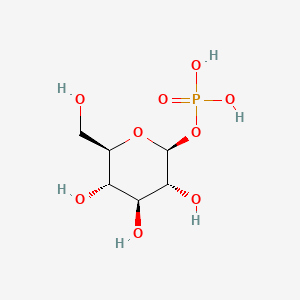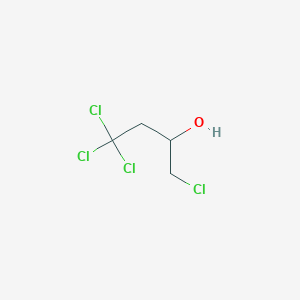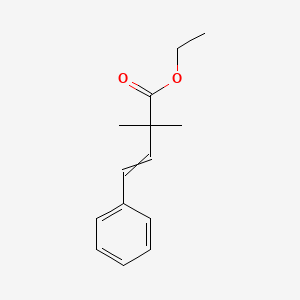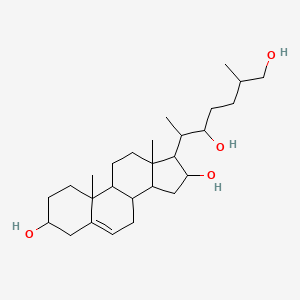
1-(Diaminomethylidene)guanidine;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diaminomethylidene)guanidine;phosphoric acid is a compound that combines the properties of guanidine and phosphoric acid. Guanidine is a strong organic base, while phosphoric acid is a mineral acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of guanidine derivatives typically involves the guanylation of amines. One efficient method is the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves the use of lanthanide amides as catalysts for the guanylation of aromatic and secondary amines . Additionally, ytterbium triflate can be used as a catalyst for the addition of amines to carbodiimides under solvent-free conditions .
Industrial Production Methods: Industrial production of guanidine derivatives often involves large-scale catalytic processes. Transition metal catalysis, such as palladium-catalyzed reactions, is commonly used for the synthesis of multisubstituted guanidines . These methods are efficient and can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Diaminomethylidene)guanidine;phosphoric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired products and the specific reaction being carried out.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized guanidine derivatives, while substitution reactions can yield a variety of substituted guanidine compounds.
Applications De Recherche Scientifique
1-(Diaminomethylidene)guanidine;phosphoric acid has numerous scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(Diaminomethylidene)guanidine;phosphoric acid involves its interaction with molecular targets and pathways. Guanidine derivatives act by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . This mechanism is crucial for their therapeutic effects in treating muscle weakness and fatigue.
Comparaison Avec Des Composés Similaires
Metformin: A biguanide used for the treatment of type II diabetes.
Phenformin: Another biguanide with similar applications to metformin.
Proguanil: Used for the prevention of malaria.
Uniqueness: 1-(Diaminomethylidene)guanidine;phosphoric acid is unique due to its combination of guanidine and phosphoric acid properties. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
56683-45-5 |
|---|---|
Formule moléculaire |
C2H10N5O4P |
Poids moléculaire |
199.11 g/mol |
Nom IUPAC |
1-(diaminomethylidene)guanidine;phosphoric acid |
InChI |
InChI=1S/C2H7N5.H3O4P/c3-1(4)7-2(5)6;1-5(2,3)4/h(H7,3,4,5,6,7);(H3,1,2,3,4) |
Clé InChI |
AGUDIRVJHRXIDK-UHFFFAOYSA-N |
SMILES canonique |
C(=NC(=N)N)(N)N.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


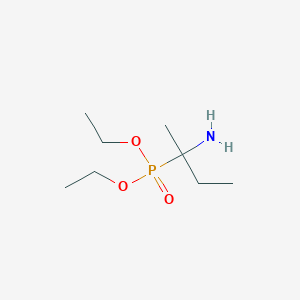
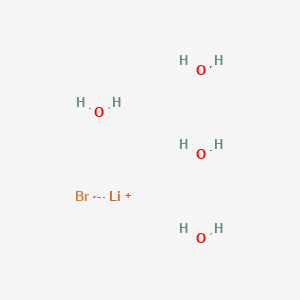
![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
![4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate](/img/structure/B14631393.png)
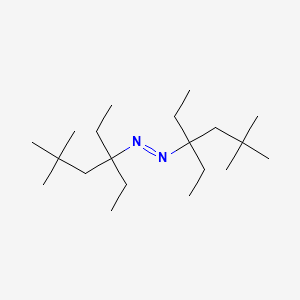
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14631409.png)

![3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-](/img/structure/B14631412.png)
